Cas no 299936-70-2 (5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine)

5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methoxybenzyl group at the 5-position and an amine at the 2-position. This structure imparts unique chemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The methoxybenzyl moiety enhances lipophilicity, potentially improving bioavailability, while the thiadiazole ring contributes to stability and reactivity. Its well-defined synthesis pathway allows for high purity and scalability, supporting applications in drug discovery and material science. The compound’s versatility in forming derivatives further underscores its utility in developing biologically active molecules.
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine structure
299936-70-2 structure
Product Name:5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
CAS No:299936-70-2
MF:C10H11N3OS
MW:221.278840303421
MDL:MFCD02664078
CID:3072750
PubChem ID:3135845
Update Time:2025-09-28

5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Methoxy-benzyl)-[1,3,4]thiadiazol-2-ylamine
    • ALBB-009386
    • AKOS000300928
    • 5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-amine
    • CS-0314141
    • BBL002956
    • SY318546
    • 2-Amino-5-(2-methoxybenzyl)-1,3,4-thiadiazole
    • 5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine
    • 1,3,4-thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-
    • MFCD02664078
    • STK500412
    • 299936-70-2
    • SCHEMBL11324576
    • DTXSID301219669
    • VS-01271
    • H25117
    • 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
    • MDL: MFCD02664078
    • Inchi: 1S/C10H11N3OS/c1-14-8-5-3-2-4-7(8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13)
    • InChI Key: GJXNLMJPQNHNDL-UHFFFAOYSA-N
    • SMILES: S1C(N)=NN=C1CC1C=CC=CC=1OC

Computed Properties

  • Exact Mass: 221.06228316g/mol
  • Monoisotopic Mass: 221.06228316g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 89.3Ų

5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Security Information

  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Pricemore >>

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Amadis Chemical Company Limited
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(CAS:299936-70-2)5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
Order Number:A924182
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 14:39
Price ($):1410.0
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5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine Related Literature

Additional information on 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine

Introduction to 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS No. 299936-70-2)

5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine, identified by its CAS number 299936-70-2, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic amine derivative has garnered attention due to its structural complexity and potential biological activities. The compound features a thiadiazole core, which is a well-known pharmacophore in drug discovery, coupled with a 2-methoxybenzyl side chain, enhancing its molecular diversity and functional properties.

The thiadiazole scaffold is renowned for its versatility in medicinal chemistry, exhibiting a wide range of biological activities such as antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The presence of the 2-methoxybenzyl group introduces additional electronic and steric effects, which can modulate the compound's interactions with biological targets. This combination makes 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine a promising candidate for further investigation in the development of novel therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such compounds more accurately. Studies have shown that the thiadiazole moiety can interact with specific amino acid residues in protein targets, leading to inhibitory effects on various enzymes and receptors. The 2-methoxybenzyl group further enhances these interactions by providing additional hydrogen bonding opportunities and steric hindrance, optimizing the compound's binding efficacy.

In the context of drug discovery, 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine has been explored for its potential in addressing critical health challenges. For instance, research indicates that thiadiazole derivatives can exhibit potent antimicrobial activity against resistant strains of bacteria. This is particularly relevant in an era where antibiotic resistance poses a significant threat to global health. Additionally, the compound's structural features suggest it may interfere with viral replication mechanisms, making it a candidate for antiviral applications.

The synthesis of 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex molecular framework efficiently. These techniques not only improve synthetic efficiency but also enhance the scalability of production for future clinical studies.

Pharmacokinetic studies are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of novel compounds like 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine. Preliminary data suggest that this compound exhibits moderate solubility in both aqueous and organic solvents, which is favorable for formulation development. Furthermore, its stability under various storage conditions ensures long-term viability for further research and potential commercialization.

The potential therapeutic applications of 5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine extend beyond antimicrobial and antiviral uses. Research has indicated that thiadiazole derivatives may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the compound's ability to interact with specific enzymes involved in cell signaling pathways suggests its potential in oncology research.

In conclusion,5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine (CAS No. 299936-70-2) represents a fascinating area of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutic solutions. As research continues to uncover new insights into its mechanisms of action, this compound holds promise for addressing some of the most pressing challenges in modern medicine.

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Amadis Chemical Company Limited
(CAS:299936-70-2)5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine
A924182
Purity:99%
Quantity:5g
Price ($):1410.0
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